![molecular formula C14H12ClN3O3 B2635406 5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 477854-37-8](/img/structure/B2635406.png)
5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
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Overview
Description
The compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A specific synthetic method for a new series of 1-phosphonylated pyrrolo [1,2- a] pyrazine analogs has been described .Molecular Structure Analysis
The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine derivatives can be classified into three chemical categories with two or three nitrogen atoms .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives, including the compound , have shown significant antimicrobial activity . They have been found to be effective against a variety of bacterial and fungal strains .
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . This suggests that they could be used in the development of new antiviral drugs.
Antifungal Activity
These compounds have shown to be effective against various fungal strains . This suggests potential use in the treatment of fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have also demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antitumor Activity
These compounds have shown potential in the treatment of cancer due to their antitumor activity . They could be used in the development of new cancer therapies.
Kinase Inhibitory Activity
Some pyrrolopyrazine derivatives have shown more activity on kinase inhibition . Kinase inhibitors are an important class of drugs that block certain enzymes and can be used in the treatment of cancer and inflammatory diseases.
Drug Discovery Research
The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . It can be used as a starting point for the synthesis of new compounds with potential therapeutic applications.
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources . They have a wide range of biological activities and are an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-10-4-2-1-3-9(10)8-17-5-6-18-12(13(17)19)7-11(16-18)14(20)21/h1-4,7H,5-6,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKFZXZEBKGYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)C(=O)N1CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
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